(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Overview
Description
(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound that features a combination of functional groups, including an allyloxycarbonyl group, a tert-butoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of amino acids using di-tert-butyl pyrocarbonate to form tert-butoxycarbonyl derivatives . The allyloxycarbonyl group can be introduced through a reaction with allyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl pyrocarbonate: Used in the preparation of tert-butoxycarbonyl derivatives of amino acids.
Biological Activity
(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₃₃NO₆
- Molecular Weight : 337.47 g/mol
- CAS Number : 3886-08-6
The compound exhibits various modes of action through its interactions with biological targets:
- Receptor Interactions :
- Enzymatic Activity :
- Cell Signaling Pathways :
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory responses through the inhibition of pro-inflammatory cytokines. This effect is mediated by its action on immune cell signaling pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Properties
Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Receptor Binding Affinity :
A study assessing the binding affinity of the compound to various receptors found significant interactions with adrenergic and cannabinoid receptors, indicating its potential as a therapeutic agent in cardiovascular and neurological disorders . -
In vitro Antimicrobial Testing :
In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics . -
Inflammation Model Studies :
Animal model studies showed that treatment with this compound led to reduced levels of inflammatory markers, suggesting its role in managing inflammatory diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-12(18)14-9(11(16)17)6-7-10(15)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVALVGZGIGDQM-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147194 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(2-propen-1-yloxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192753-43-8 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(2-propen-1-yloxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192753-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(2-propen-1-yloxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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